

# Application Notes and Protocols for Human Cortistatin ELISA Kit

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## Compound of Interest

Compound Name: Corticostatin

Cat. No.: B569364

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## Introduction

Cortistatin is a neuropeptide with significant structural similarity to somatostatin.[1] It is widely distributed throughout the nervous, immune, and endocrine systems.[2] Cortistatin is involved in a variety of physiological processes, including the regulation of sleep, immune tolerance, and inhibition of inflammatory responses.[2][3] Due to its role in modulating inflammation and immune responses, Cortistatin is an important target for research and drug development in areas such as autoimmune diseases, inflammatory conditions, and cardiovascular diseases.[2][4][5] This document provides a detailed protocol for the quantitative measurement of human Cortistatin in plasma using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

## Principle of the Assay

This assay employs the sandwich ELISA technique. A microtiter plate has been pre-coated with an antibody specific to human Cortistatin. Standards and samples are pipetted into the wells, and any Cortistatin present is bound by the immobilized antibody. Following a wash step, a biotin-conjugated antibody specific for human Cortistatin is added. After washing away unbound biotin-conjugated antibody, Horseradish Peroxidase (HRP)-conjugated streptavidin is pipetted into the wells. The wells are again washed, and a TMB substrate solution is added to the wells. The enzyme-substrate reaction is terminated by the addition of a stop solution, and the color change is measured spectrophotometrically at a wavelength of 450 nm. The

concentration of Cortistatin in the samples is then determined by comparing the optical density (O.D.) of the samples to the standard curve.

## Data Presentation

### Performance Characteristics

Parameter	Specification
Assay Type	Sandwich ELISA
Sample Type	Serum, Plasma, other biological fluids[6]
Reactivity	Human[6][7]
Assay Range	1.56 - 100 ng/mL[7][8]
Sensitivity	Typically < 1.0 ng/mL[6][7]
Intra-Assay CV	< 10%[7]
Inter-Assay CV	< 12%[7]

### Example Standard Curve

Below is an example of a typical standard curve. Actual results may vary.

Concentration (ng/mL)	O.D. at 450 nm
100	2.458
50	1.672
25	0.985
12.5	0.511
6.25	0.273
3.125	0.165
1.562	0.112
0 (Blank)	0.050

## Sample Data Calculation

Sample ID	O.D. 1	O.D. 2	Mean O.D.	Corrected O.D. (Mean - Blank)	Calculated Concentration (ng/mL)
Plasma 1	0.754	0.768	0.761	0.711	18.2
Plasma 2	1.233	1.219	1.226	1.176	32.5

## Experimental Protocols

### Required Materials (Not Provided)

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable pipette tips
- Deionized or distilled water
- Graduated cylinders
- Absorbent paper
- Tubes for sample and standard dilution
- Vortex mixer
- Humidified chamber for incubation

## Plasma Sample Preparation

- Collection: Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant.[\[9\]](#)
- Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Aliquoting: Carefully collect the supernatant (plasma) and transfer it to clean tubes.

- (Optional but Recommended) Platelet Removal: For platelet-poor plasma, perform an additional centrifugation step at 10,000 x g for 10 minutes at 2-8°C to remove platelets.[\[9\]](#)  
[\[10\]](#)
- Storage: Assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[9\]](#)[\[11\]](#)

## Reagent Preparation

- Bring all reagents to room temperature (18-25°C) before use.[\[8\]](#)
- Wash Buffer (1x): If the provided Wash Buffer is a concentrate (e.g., 30x), dilute it with deionized or distilled water to prepare 1x Wash Buffer. Store at 2-8°C.
- Standard Dilution:
  - Reconstitute the lyophilized Standard with 1.0 mL of Standard Diluent to create a stock solution (e.g., 100 ng/mL).[\[8\]](#) Let it stand for 10 minutes and mix gently.
  - Label seven tubes for the dilution series.
  - Pipette 0.5 mL of Standard Diluent into each tube.
  - Perform a serial dilution by transferring 0.5 mL from the stock solution to the first tube, mixing, and then transferring 0.5 mL to the next tube, and so on. This will create standards with concentrations of 50, 25, 12.5, 6.25, 3.125, and 1.562 ng/mL. The Standard Diluent serves as the zero standard (0 ng/mL).[\[8\]](#)

## Assay Procedure

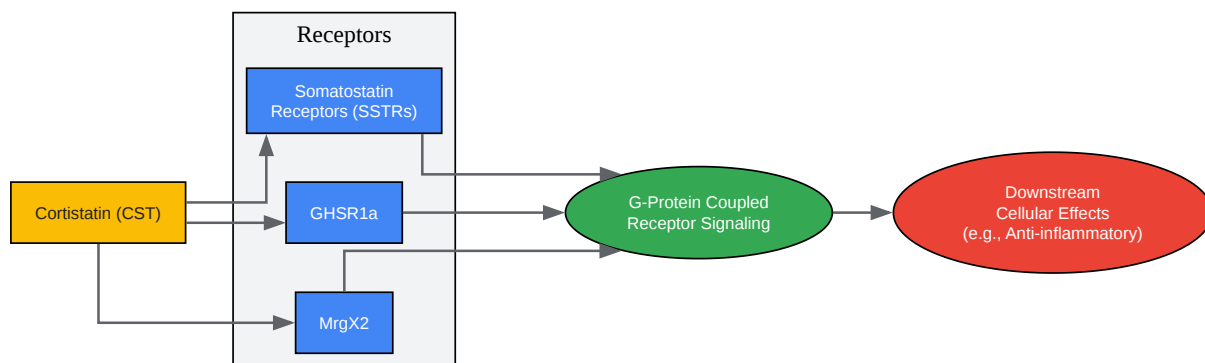
- Prepare Plate: Determine the number of wells required for standards, samples, and a blank.
- Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells. Cover with a plate sealer and incubate for 90 minutes at 37°C.[\[8\]](#)
- Add Detection Solution A: Aspirate the liquid from each well. Do not wash. Add 100 µL of Detection Solution A to each well. Cover and incubate for 45 minutes at 37°C.[\[8\]](#)

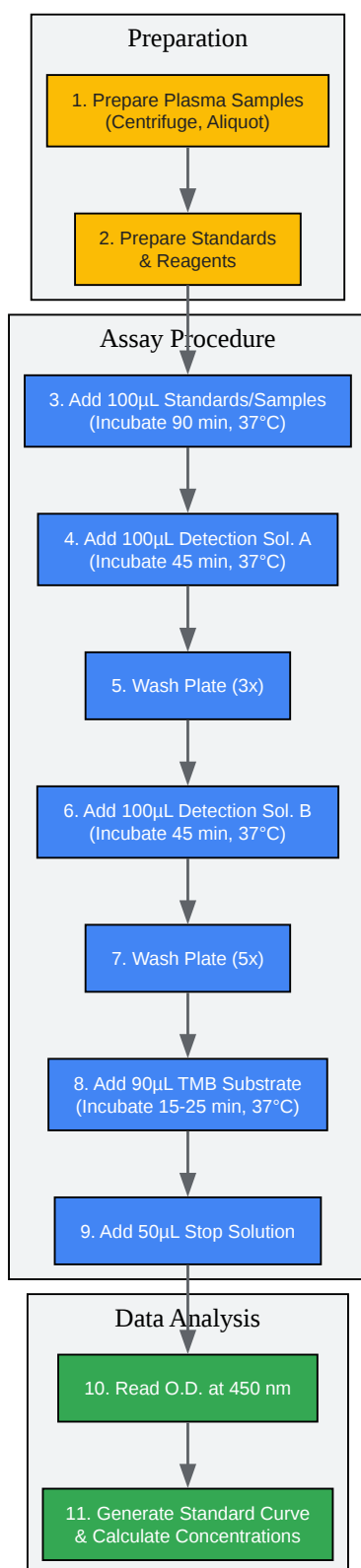
- **First Wash:** Aspirate the liquid from each well and wash each well with 1x Wash Buffer (approximately 300-400  $\mu\text{L}$ ) for a total of 3 washes.[8] After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it on absorbent paper.
- **Add Detection Solution B:** Add 100  $\mu\text{L}$  of Detection Solution B to each well. Cover and incubate for 45 minutes at 37°C.[8]
- **Second Wash:** Repeat the aspiration and wash process as in step 4, but for a total of 5 washes.[8]
- **Add Substrate:** Add 90  $\mu\text{L}$  of TMB Substrate Solution to each well. Cover and incubate for 15-25 minutes at 37°C in the dark.[8]
- **Stop Reaction:** Add 50  $\mu\text{L}$  of Stop Solution to each well. The color will change from blue to yellow.
- **Read Plate:** Immediately read the optical density at 450 nm using a microplate reader.

## Data Analysis

- **Calculate Mean O.D.:** Calculate the average O.D. for each set of duplicate standards and samples.
- **Generate Standard Curve:** Subtract the mean O.D. of the zero standard (blank) from the mean O.D. of all other standards. Plot the corrected O.D. values against the corresponding Cortistatin concentration. A four-parameter logistic (4-PL) curve fit is recommended.
- **Calculate Sample Concentrations:** Subtract the blank O.D. from the sample O.D. values. Use the standard curve to determine the Cortistatin concentration in each sample. Apply any dilution factors used during sample preparation.

## Visualizations





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## References

- 1. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]
- 2. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. biomatik.com [biomatik.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 10. bosterbio.com [bosterbio.com]
- 11. fn-test.com [fn-test.com]
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